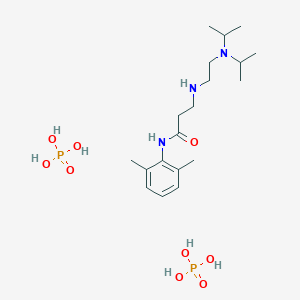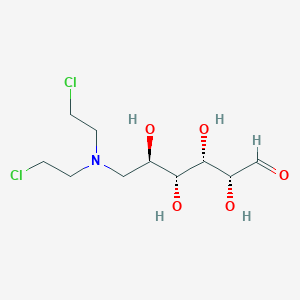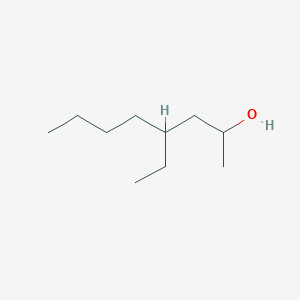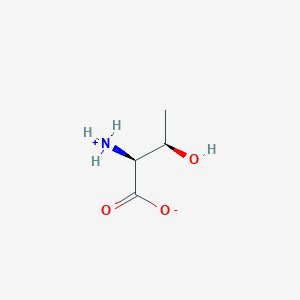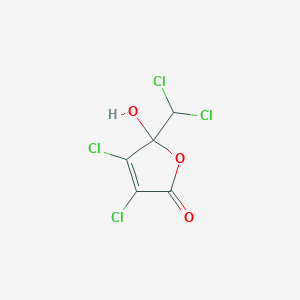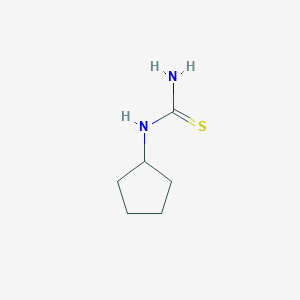
Cyclopentylthiourée
Vue d'ensemble
Description
Cyclopentylthiourea (CTU) is an organosulfur compound that has been studied for its potential applications in many different scientific fields. This compound has been found to have a wide range of uses, from its synthesis for laboratory experiments to its biochemical and physiological effects.
Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés de la cyclopentylthiourée ont été étudiés pour leur potentiel en tant qu'agents antibactériens. Leur mécanisme implique souvent l'inhibition de la croissance bactérienne en interférant avec des enzymes essentielles ou en perturbant la synthèse de la paroi cellulaire. Cette application est cruciale dans le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques .
Propriétés antioxydantes
Ces composés peuvent agir comme antioxydants, protégeant les cellules du stress oxydatif en neutralisant les radicaux libres. Cette propriété est importante pour prévenir les maladies associées aux dommages oxydatifs, telles que les maladies neurodégénératives et le cancer .
Activité anticancéreuse
La recherche a indiqué que les dérivés de la this compound présentent des activités anticancéreuses. Ils peuvent induire l'apoptose dans les cellules cancéreuses, inhiber la prolifération cellulaire et interférer avec le métabolisme des cellules cancéreuses, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .
Utilisations anti-inflammatoires
Les propriétés anti-inflammatoires de la this compound sont bénéfiques dans le traitement des maladies inflammatoires chroniques. Ils agissent en modulant la réponse inflammatoire de l'organisme, ce qui pourrait conduire à de nouveaux traitements pour des affections comme l'arthrite et l'asthme .
Recherche anti-Alzheimer
La this compound a montré un potentiel dans la recherche anti-Alzheimer. Elle peut inhiber des enzymes comme l'acétylcholinestérase, qui est impliquée dans la progression de la maladie d'Alzheimer, contribuant ainsi au développement de nouvelles stratégies thérapeutiques .
Applications antipaludiques
Les effets antipaludiques des dérivés de la this compound constituent un autre domaine d'intérêt. Ils peuvent perturber le cycle de vie du parasite du paludisme, offrant une voie vers de nouveaux médicaments antipaludiques, ce qui est essentiel pour lutter contre le paludisme dans les régions endémiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Cyclopentylthiourea primarily targets the NS3 protease . This protease plays a crucial role in the replication of the Hepatitis C Virus (HCV) . By inhibiting this protease, Cyclopentylthiourea can effectively disrupt the life cycle of HCV .
Mode of Action
Cyclopentylthiourea interacts with its target, the NS3 protease, by binding to its active site . This binding blocks access to the substrate, thereby inhibiting the activity of the NS3 protease . This interaction results in the disruption of HCV replication .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopentylthiourea is the replication pathway of HCV . By inhibiting the NS3 protease, Cyclopentylthiourea disrupts the replication of HCV, affecting the downstream effects of viral proliferation .
Result of Action
The molecular and cellular effects of Cyclopentylthiourea’s action primarily involve the inhibition of HCV replication . By binding to the active site of the NS3 protease, Cyclopentylthiourea prevents the protease from interacting with its substrate, thereby inhibiting the replication of HCV .
Propriétés
IUPAC Name |
cyclopentylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUYXHMQFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353141 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102936-57-2 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
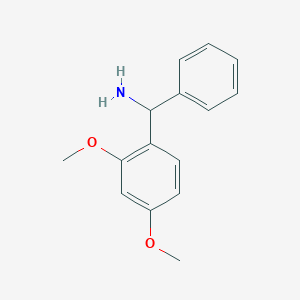




![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
